molecular formula C10H9NO3S B14584286 4-(2,2-Dioxo-1,2lambda~6~-oxathiolan-5-yl)benzonitrile CAS No. 61332-77-2

4-(2,2-Dioxo-1,2lambda~6~-oxathiolan-5-yl)benzonitrile

Cat. No.: B14584286
CAS No.: 61332-77-2
M. Wt: 223.25 g/mol
InChI Key: ZPHQZUSQLQYENT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,2-Dioxo-1,2lambda~6~-oxathiolan-5-yl)benzonitrile is a chemical compound that features a benzonitrile group attached to a 1,2lambda~6~-oxathiolan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2-Dioxo-1,2lambda~6~-oxathiolan-5-yl)benzonitrile typically involves the reaction of benzonitrile derivatives with oxathiolan intermediates

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific temperature and pressure settings to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

4-(2,2-Dioxo-1,2lambda~6~-oxathiolan-5-yl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxathiolan ring or the benzonitrile group.

    Substitution: Substitution reactions can occur at the benzonitrile group or the oxathiolan ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce simpler derivatives.

Scientific Research Applications

4-(2,2-Dioxo-1,2lambda~6~-oxathiolan-5-yl)benzonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2,2-Dioxo-1,2lambda~6~-oxathiolan-5-yl)benzonitrile involves its interaction with specific molecular targets. The oxathiolan ring and benzonitrile group can interact with enzymes and receptors, influencing various biochemical pathways. These interactions can lead to changes in cellular processes and metabolic activities.

Comparison with Similar Compounds

Similar Compounds

    3-[(2,4-Dioxo-1,3,8-triazaspiro[4.6]undec-3-yl)methyl]benzonitrile: This compound has a similar benzonitrile group but features a different ring structure.

    1,2,4-Oxadiazoles: These compounds also contain nitrogen and oxygen in their ring structures and have similar chemical properties.

Uniqueness

4-(2,2-Dioxo-1,2lambda~6~-oxathiolan-5-yl)benzonitrile is unique due to its specific oxathiolan ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

61332-77-2

Molecular Formula

C10H9NO3S

Molecular Weight

223.25 g/mol

IUPAC Name

4-(2,2-dioxooxathiolan-5-yl)benzonitrile

InChI

InChI=1S/C10H9NO3S/c11-7-8-1-3-9(4-2-8)10-5-6-15(12,13)14-10/h1-4,10H,5-6H2

InChI Key

ZPHQZUSQLQYENT-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)OC1C2=CC=C(C=C2)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.